

Vepdegestrant (ARV-471) Demonstrates Superior Efficacy in Palbociclib-Resistant Breast Cancer Models

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Compound of Interest

Compound Name: SP-471

Cat. No.: B15565710

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New Haven, CT – December 2, 2025 – Preclinical data on the novel PROTAC® estrogen receptor (ER) degrader, vepdegestrant (ARV-471), reveals significant anti-tumor activity in palbociclib-resistant ER-positive (ER+)/HER2-negative breast cancer models. These findings position vepdegestrant as a promising therapeutic option for patients who have developed resistance to CDK4/6 inhibitors, a major clinical challenge in the management of advanced breast cancer.

In a key study utilizing a palbociclib-resistant patient-derived xenograft (PDX) model, ST941/HI/PBR, vepdegestrant administered at a 10 mg/kg oral daily dose resulted in a remarkable 102% tumor growth inhibition (TGI).[1][2][3] This level of efficacy was substantially greater than that observed with the CDK4/6 inhibitors palbociclib (60 mg/kg, orally) and abemaciclib (50 mg/kg, orally), which demonstrated TGIs of 57% and 40%, respectively, in the same model.[3]

Vepdegestrant's robust performance in this resistant setting highlights its distinct mechanism of action. As a proteolysis-targeting chimera (PROTAC), it directly targets the ER for ubiquitination and subsequent proteasomal degradation, leading to a more profound and sustained suppression of ER signaling compared to conventional therapies.[4][5]

Comparative Efficacy in Palbociclib-Resistant Models

The following table summarizes the preclinical efficacy of vepdegestrant compared to other therapeutic agents in palbociclib-resistant ER+ breast cancer models.

Compound	Model	Dosing	Tumor Growth Inhibition (TGI)	Source
Vepdegestrant (ARV-471)	ST941/HI/PBR (PDX)	10 mg/kg, p.o., q.d.	102%	[1] [2] [3]
Palbociclib	ST941/HI/PBR (PDX)	60 mg/kg, p.o., q.d.	57%	[3]
Abemaciclib	ST941/HI/PBR (PDX)	50 mg/kg, p.o., q.d.	40%	[3]
Abemaciclib	Palbociclib-Resistant PDX	Not specified	Responsive	[6] [7] [8]
Elacestrant	CDK4/6i-Resistant PDX	Not specified	Active	[9]
Camizestrant + Palbociclib	ST1799PBR (PDX)	Not specified	78%	[10]
Camizestrant + Abemaciclib	ST1799PBR (PDX)	Not specified	89%	[10]
Camizestrant + Ribociclib	ST1799PBR (PDX)	Not specified	76%	[10]

Experimental Protocols

Vepdegestrant in Palbociclib-Resistant PDX Model (ST941/HI/PBR)

The ST941/HI/PBR PDX model was established from the ST941/HI model, which harbors an ER Y537S mutation, through continuous exposure to palbociclib.[\[1\]](#)

- Animal Model: 6- to 12-week-old female athymic nude mice.
- Tumor Implantation: ER Y537S/WT mutant breast cancer fragments were subcutaneously implanted.[\[1\]](#)
- Treatment: Once tumors reached a mean volume of approximately 125-250 mm³, mice were treated orally, once daily, with vepdegestrant (10 mg/kg), palbociclib (60 mg/kg), or abemaciclib (50 mg/kg).[\[1\]](#)[\[3\]](#)
- Tumor Volume Measurement: Tumor volumes were measured twice weekly and calculated using the formula: (width² x length) / 2.[\[1\]](#)

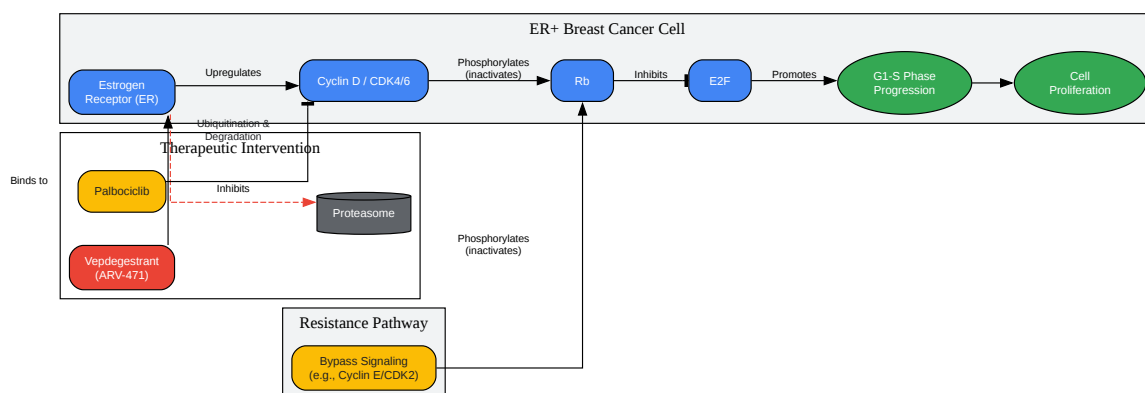
Abemaciclib in Palbociclib-Resistant Xenograft Model

A palbociclib-resistant MCF7 cell line (MCF7-PR) was used to establish xenografts in four-week-old female BALB/c nude mice.[\[11\]](#)

- Animal Model: Four-week-old female BALB/c nude mice.
- Tumor Implantation: 1 x 10⁷ MCF7-PR cells were suspended in Matrigel and injected.
- Treatment: Mice were treated with eribulin, abemaciclib, or a combination of the two. Tumor volumes were monitored every 2-3 days.[\[11\]](#)

Visualizing the Mechanisms of Action and Resistance

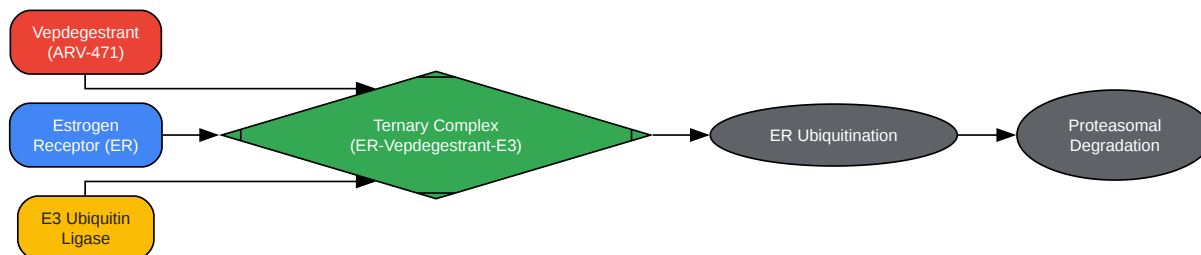
The development of resistance to palbociclib is multifactorial, often involving the upregulation of alternative signaling pathways that bypass the CDK4/6 blockade. Vepdegestrant's mechanism of potent ER degradation offers a direct way to counteract the primary driver of these tumors.



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Caption: Mechanism of palbociclib and vepdegestrant action in ER+ breast cancer.

The diagram above illustrates the canonical ER and CDK4/6 signaling pathway driving cell proliferation. Palbociclib inhibits CDK4/6, leading to cell cycle arrest. Resistance can emerge through bypass pathways. Vepdegestrant acts upstream by inducing the degradation of the ER, the primary driver of this pathway.



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